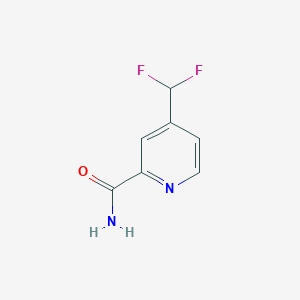

4-(Difluoromethyl)picolinamide

Description

Evolution of Picolinamide-Based Scaffolds in Research

The picolinamide (B142947) scaffold has proven to be a remarkably adaptable foundation for the design of new functional molecules. Initially recognized for broad biological activities including antibacterial and anti-inflammatory effects, the core structure has been systematically modified to create highly specific and potent agents. scielo.br This evolution is a testament to the power of medicinal chemistry strategies like scaffold hopping and bioisosteric replacement, where parts of a known active molecule are replaced with structurally different but functionally similar groups to improve properties. sioc-journal.cnrsc.org

Research into picolinamide derivatives has yielded compounds targeting a diverse array of biological processes. For instance, novel picolinamide-based derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial target in cancer therapy. chemsrc.combeilstein-journals.orgacs.org In a different therapeutic area, complex picolinamide derivatives were identified as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, offering a potential treatment for cystic fibrosis.

Furthermore, the utility of the picolinamide scaffold extends beyond pharmaceuticals into agrochemicals. The picolinamide fungicides are a distinct class of fungal respiration inhibitors. nih.gov By inhibiting mitochondrial complex III at the Qi (quinone inside) binding site, they disrupt the fungus's energy supply, providing a novel mode of action that is crucial for managing resistance to other fungicide classes. nih.gov The development of these varied applications demonstrates the successful evolution of the picolinamide scaffold from a simple chemical entity to a privileged structure in drug and agrochemical discovery.

Table 1: Examples of Picolinamide Scaffold Evolution in Research

| Derivative/Class | Research Area | Biological Target/Application |

|---|---|---|

| Picolinamide-based hybrids | Oncology | VEGFR-2 Kinase Inhibition |

| Substituted Picolinamides | Genetic Diseases | CFTR Protein Modulation |

| Fenpicoxamid & Florylpicoxamid | Agrochemicals | Fungal Respiration Inhibition (Qi site of Complex III) |

| Picolinamide-based isosteres | Infectious Disease | Antifungal (replacing macrocyclic natural products) |

Significance of Fluorinated Moieties in Picolinamide Derivatives

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and picolinamide derivatives are no exception. The incorporation of fluorinated groups, such as the difluoromethyl (-CHF₂) moiety, can profoundly alter a molecule's properties in ways that are highly beneficial for biological applications.

The difluoromethyl group is particularly noteworthy. It is often considered a bioisostere—a substituent with similar physical or chemical properties—of functional groups like hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups. However, the C-F bond is significantly stronger than a C-H or C-O bond, making the -CHF₂ group much more resistant to metabolic breakdown by oxidative enzymes in the body. This enhanced metabolic stability can lead to improved bioavailability and a longer duration of action.

Furthermore, the highly electronegative fluorine atoms in the -CHF₂ group can influence the molecule's electronic properties, acidity, and ability to form hydrogen bonds. The difluoromethyl group can act as a lipophilic hydrogen bond donor, a rare and valuable characteristic that can enhance binding affinity and specificity to a biological target. This strategic placement of fluorine can lead to more potent and selective drugs. The shift from more common trifluoromethyl (-CF₃) groups to difluoromethyl groups represents a finer-tuning approach in drug design, capitalizing on the unique hydrogen-bonding capability of the C-F₂-H proton.

Table 2: Impact of Fluorine and Fluorinated Moieties in Drug Design

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it resistant to oxidative metabolism. |

| Binding Affinity | Increased | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding. |

| Membrane Permeability | Enhanced | Increased lipophilicity often facilitates passage across biological membranes. |

| pKa Modulation | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting ionization state. |

| Bioisosterism | Functional Mimicry | The -CHF₂ group can act as a metabolically stable mimic of hydroxyl, thiol, or amine groups. |

Contextualizing 4-(Difluoromethyl)picolinamide within Advanced Chemical Synthesis and Biological Research

While specific, published research focusing exclusively on this compound is not widespread, its structure firmly places it within the context of modern chemical innovation. Its synthesis and potential applications can be understood by examining contemporary methodologies and the established biological relevance of its constituent parts.

Advanced Chemical Synthesis: The creation of molecules like this compound relies on sophisticated synthetic methods. The direct difluoromethylation of heterocyclic compounds like pyridine (B92270) is a significant challenge in organic chemistry that has seen major advancements. Modern techniques often involve transition-metal-catalyzed reactions, such as those using copper or palladium, to precisely install the -CHF₂ group onto an aromatic ring. For instance, copper-catalyzed three-component reactions have been developed for the synthesis of difluoroalkylated enamides using picolinamides as a nitrogen source. Additionally, the picolinamide functional group itself can be used as a "directing group" in palladium-catalyzed reactions to selectively functionalize a C-H bond at a specific position on a substrate. The synthesis of this compound would likely leverage these types of advanced, regioselective cross-coupling or C-H functionalization strategies, making it a product of cutting-edge synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F2N2O |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

4-(difluoromethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12) |

InChI Key |

LUIDYVCEOXEYEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Difluoromethyl Picolinamide and Its Analogs

Strategic Approaches to Picolinamide (B142947) Core Synthesis

The formation of the picolinamide core is a fundamental step in the synthesis of the target compound and its analogs. This typically involves the creation of an amide bond from a picolinic acid derivative, a process that can be achieved through various amidation and coupling reactions. The preparation of appropriately substituted pyridine (B92270) intermediates is also a critical prerequisite for these synthetic routes.

The synthesis of the picolinamide amide bond is a well-established transformation in organic chemistry. A direct and common method involves the reaction of a picolinic acid derivative with an amine using coupling reagents. google.com Another effective approach is the Ritter reaction, which synthesizes picolinamides from 2-cyanopyridine (B140075) with alcohols and alkenes. researchgate.netethz.chx-mol.com This method is noted for its operational simplicity and the use of inexpensive reagents. researchgate.netx-mol.com For instance, a direct amidation of nonactivated carboxylic acids, including 2-picolinic acid, can be achieved using urea (B33335) as the nitrogen source with a magnesium nitrate (B79036) or imidazole (B134444) catalyst, yielding 2-picolinamide in good yields. core.ac.uk

Picolinamides also feature prominently in various coupling reactions, often acting as bidentate directing groups that facilitate C-H activation. This has been demonstrated in palladium-catalyzed reactions for the formation of quinolinone and pyridone scaffolds, and in cobalt-catalyzed C-H functionalization. rsc.orgrsc.orgchim.it These reactions highlight the dual role of the picolinamide group: as a product of synthesis and as a key functional group enabling further complex molecular construction. chim.it Copper-catalyzed Ullmann-type C-O and C-N coupling reactions have also utilized N-picolinamide derivatives as effective ligands. researchgate.netchemrxiv.org

Table 1: Selected Amidation and Coupling Reactions for Picolinamide Synthesis

| Reaction Type | Key Reagents | Substrates | Products | Reference(s) |

|---|---|---|---|---|

| Ritter Reaction | H₂SO₄ | 2-Cyanopyridine, Alcohols/Alkenes | N-Substituted Picolinamides | researchgate.net, ethz.ch, x-mol.com |

| Direct Amidation | Urea, Mg(NO₃)₂ or Imidazole | 2-Picolinic Acid | 2-Picolinamide | core.ac.uk |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Hypervalent Iodine | N-Aryl/Alkenyl Acrylamides | Quinolinones, Pyridones | rsc.org, rsc.org |

| Co-Catalyzed C-H Annulation | Co(OAc)₂·4H₂O, Mn(OAc)₂ | Picolinamide-derived amines, Alkynes | 1,2-Dihydroisoquinolines | chim.it |

| Amine Condensation | Aroyl Chloride, Triethylamine | 4-Aminophenol | N-(4-hydroxyphenyl)picolinamide | researchgate.net |

The synthesis of 4-(difluoromethyl)picolinamide and its analogs is highly dependent on the availability of appropriately substituted pyridine precursors. Various methods have been developed to construct the pyridine ring with desired functionalities. A common strategy involves the functionalization of pre-existing pyridine rings. For example, halopyridines serve as versatile starting materials for introducing substituents via nucleophilic substitution or cross-coupling reactions. sorbonne-universite.frresearchgate.net

More elaborate strategies build the pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis is a classic method involving the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized. mdpi.com Modern variations of this approach utilize different carbon sources for the C-4 position of the pyridine ring, such as N-methylpyrrolidone or DMSO. mdpi.com Another innovative method involves the reaction of β-enamine carbonyls with rongalite (sodium hydroxymethanesulfinate), which acts as a C1 unit to assemble the pyridine ring. mdpi.com Additionally, multi-component reactions, such as a base-catalyzed three-component reaction of ynals, isocyanates, and amines, provide a regioselective route to substituted pyridines. researchgate.net A process for preparing substituted pyridines from α,β-unsaturated nitrile compounds has also been disclosed. wipo.int

Incorporation of Difluoromethyl and Trifluoromethyl Groups

The introduction of fluorine-containing groups, such as difluoromethyl (CF₂H) and trifluoromethyl (CF₃), is a key step that significantly influences the biological and physicochemical properties of the final molecule. These groups can be incorporated either by direct fluorination of a pre-formed pyridine or picolinamide structure or by using precursors that already contain the desired fluorinated moiety.

Direct C-H difluoromethylation of pyridine rings represents an efficient and atom-economical approach. researchgate.net Researchers have developed methods for the site-selective introduction of the difluoromethyl group at the meta- or para-position of pyridines, a challenging task due to the inertness of the pyridine ring. researchgate.netchemeurope.com One strategy involves the temporary dearomatization of the pyridine to create activated intermediates that readily react with difluoromethylating agents. chemeurope.com

Another approach is the direct difluoromethylation of heteroaromatics using reagents like bis(difluoromethanesulfonyl)zinc in the presence of an initiator. sorbonne-universite.fr For the formation of N-difluoromethylated pyridones, which are analogs of picolinamides, direct synthesis from pyridines is possible. nih.gov This can be achieved using reagents like sodium chlorodifluoroacetate (ClCF₂COONa) as a difluorocarbene source. sci-hub.sersc.org A transition metal-free method for N-difluoromethylation of pyridines uses ethyl bromodifluoroacetate, where an initial N-alkylation is followed by in situ hydrolysis and decarboxylation. rsc.orgrsc.org

Table 2: Reagents for Direct Difluoromethylation of Pyridine Systems

| Reagent | Substrate Type | Position of Difluoromethylation | Key Features | Reference(s) |

|---|---|---|---|---|

| Oxazino Pyridine Intermediates | Pyridines | meta or para C-H | Regioselectivity is switchable by using acid. | researchgate.net |

| Ethyl Bromodifluoroacetate | Pyridines | N-position | Transition metal-free; two-step, one-pot process. | rsc.org, rsc.org |

| Sodium Chlorodifluoroacetate | 2-Acetaminopyridines | N-position (forms N-CF₂H-2-pyridone) | One-pot synthesis with subsequent hydrolysis. | sci-hub.se, rsc.org |

| Bis(difluoromethanesulfonyl)zinc | Hetoarenes | C-H position | Radical-based difluoromethylation. | sorbonne-universite.fr |

An alternative to direct difluoromethylation is the synthesis of pyridine precursors that already bear the difluoromethyl group. A convenient route to (difluoromethyl)pyridines starts from halopyridines. sorbonne-universite.fr This method involves a cross-coupling reaction to introduce an (ethoxycarbonyl)difluoromethyl group, which is subsequently converted to the difluoromethyl group via hydrolysis and decarboxylation. sorbonne-universite.fr This sequence provides an efficient pathway to key intermediates like 2-chloro-5-(difluoromethyl)pyridine (B1359254) and 3-chloro-4-(difluoromethyl)pyridine. sorbonne-universite.fr

The synthesis of N-difluoromethyl-2-pyridone derivatives, which are structurally related to picolinamides, can be achieved from N-(pyridin-2-yl)acetamide precursors. sci-hub.se These precursors undergo difluoromethylation with a difluorocarbene source, followed by in situ hydrolysis under mild acidic conditions to yield the desired N-difluoromethylated product. sci-hub.se

Synthesis of Diverse Picolinamide Derivatives

Starting from the core this compound structure or its key intermediates, a multitude of derivatives can be synthesized to explore structure-activity relationships for various applications. These synthetic efforts often involve modifying the amine part of the amide or substituting other positions on the pyridine ring.

For instance, a series of fluorophenylpyrazole-picolinamide derivatives have been synthesized using a palladium-N-heterocyclic carbene (Pd-NHC) catalyzed cross-coupling reaction. tandfonline.com Other examples include the synthesis of picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties, which were designed as potential kinase inhibitors. nih.gov

The synthesis of more complex structures often involves multi-step sequences. For example, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were prepared by first synthesizing a 4-(4-aminophenylamino)-N-methylpicolinamide intermediate, which was then condensed with various aromatic isocyanates. mdpi.com Similarly, N-methyl-picolinamide-4-thiol derivatives containing trifluoromethyl groups have been synthesized, demonstrating the integration of different fluorinated groups and sulfur-containing moieties into the picolinamide scaffold. mdpi.com The creation of diaryl urea derivatives bearing a picolinamide structure has also been reported, involving steps like chlorination of a pyridine acid, coupling with an amine, ether formation, and a final reaction with another amine using a coupling agent. researchgate.netasianpubs.org

The versatility of the picolinamide scaffold is further demonstrated by the synthesis of picolinamide-supported tetracoordinated organoboron complexes, which exhibit unique photophysical properties. nih.gov Additionally, a range of trifluoromethylpyridine amide derivatives containing thioether, sulfone, and sulfoxide (B87167) moieties have been designed and synthesized, highlighting the broad scope for chemical modification. rsc.org

Derivatization via Phenyl Ring Modifications

The synthesis of N-aryl picolinamides is a foundational step for subsequent modifications of the phenyl ring. These compounds are typically prepared through the reaction of picolinic acid derivatives with corresponding anilines. A common and robust method for this transformation is palladium-catalyzed C-N cross-coupling, also known as the Buchwald-Hartwig amination. This reaction has become a cornerstone in medicinal chemistry for its reliability and tolerance of various functional groups. researchgate.net

Once the N-phenylpicolinamide core is established, the phenyl ring is amenable to various substitution reactions. Electrophilic substitution can be employed to introduce a range of functional groups. Furthermore, if the aniline (B41778) precursor contains a suitable handle, such as a halogen, further palladium-catalyzed cross-coupling reactions can be performed to introduce new aryl, alkyl, or cyano groups. nih.gov

The nature and position of substituents on the phenyl ring significantly influence the biological activity of the molecule. Structure-activity relationship (SAR) studies on related N-phenylpicolinamide derivatives have shown that modifications to the phenyl ring can modulate receptor affinity and metabolic stability. For instance, in a series of N-phenylpicolinamide analogs targeting the mGlu4 receptor, the introduction of different substituents at the 3- and 4-positions of the phenyl ring led to significant variations in binding affinity. These findings underscore the importance of phenyl ring functionalization as a strategy for optimizing the properties of picolinamide-based compounds.

Table 1: Influence of Phenyl Ring Substituents on mGlu4 Receptor Affinity in N-Phenylpicolinamide Analogs Data adapted from studies on related picolinamide structures.

| Compound Analogy | Phenyl Ring Substituent | Target (mGlu4) IC₅₀ | Key Observation |

| N-(3-Methoxyphenyl)picolinamide | 3-OCH₃ | 13.7 nM | Moderate affinity, but susceptible to metabolic oxidation. |

| N-(3-Methylthiophenyl)picolinamide | 3-SCH₃ | 4.9 nM | 2.8-fold higher affinity and improved metabolic stability compared to the methoxy (B1213986) analog. |

| N-(4-Chlorophenyl)picolinamide | 4-Cl | 2.8 nM | Enhanced affinity, indicating tolerance for larger halogen substituents at the 4-position. |

| N-(4-Fluorophenyl)picolinamide | 4-F | 3.2 nM | Electron-withdrawing fluorine at the 4-position enhances binding. |

Introduction of Sulfur-Containing Moieties

The incorporation of sulfur is a widely used strategy in medicinal and agrochemical chemistry to modulate a compound's physicochemical and biological properties. For picolinamide derivatives, sulfur can be introduced to form thioethers, which can then be selectively oxidized to produce the corresponding sulfoxides or sulfones.

A powerful method for introducing a thioether linkage is the palladium-catalyzed C–H chalcogenation. This reaction uses a directing group, such as the picolinamide moiety itself, to guide the functionalization of a C–H bond with a diaryl disulfide. researchgate.netresearchgate.net This approach allows for the direct formation of a C-S bond under controlled conditions. researchgate.net

Once the thioether is formed, it can be oxidized to higher oxidation states. The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established transformation. researchgate.net Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). nih.govorganic-chemistry.org The choice of oxidant and reaction conditions allows for selective synthesis; for example, using one equivalent of m-CPBA typically yields the sulfoxide, while an excess of the oxidant leads to the sulfone. organic-chemistry.org In a study on trifluoromethylpyridine amide derivatives, a series of thioether-containing compounds were successfully oxidized to their corresponding sulfone and sulfoxide analogs, demonstrating the feasibility of this strategy for creating chemical diversity. rsc.org

Table 2: Synthesis of Sulfur-Containing Trifluoromethylpyridine Amide Derivatives Data from a study on analogous trifluoromethylpyridine structures.

| Compound Type | Synthetic Strategy | Reagents & Conditions | Key Finding |

| Thioether | Palladium-catalyzed C-H sulfenylation | Pd(OAc)₂, Diaryl disulfide, Oxidant (e.g., DTBP) | Picolinamide acts as an effective directing group for C-H activation. researchgate.net |

| Sulfoxide | Oxidation of thioether | m-CPBA (1 equiv), CH₂Cl₂ | Selective oxidation to the sulfoxide is readily achieved. rsc.org |

| Sulfone | Oxidation of thioether | m-CPBA (>2 equiv), CH₂Cl₂ | Further oxidation yields the corresponding sulfone. researchgate.netrsc.org |

Radiolabeling Techniques for Advanced Research Probes

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled probes to visualize and quantify biological processes in vivo. nih.gov Picolinamide derivatives can be labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.7 min) or carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) to create advanced research probes. nih.govacs.org

A common strategy for ¹⁸F-labeling is direct nucleophilic substitution on an aromatic ring. nih.gov This often involves reacting a precursor molecule containing a good leaving group, such as a bromine or nitro group, with no-carrier-added [¹⁸F]fluoride. nih.govnih.gov For example, ¹⁸F-labeled picolinamide probes for melanoma imaging were successfully prepared via direct radiofluorination of the corresponding bromopicolinamide precursors. nih.gov The reaction is typically performed in a polar aprotic solvent at elevated temperatures. mdpi.com A picolinamide analog, [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide, was synthesized as a potential PET ligand for imaging mGluR4 in the brain, demonstrating the applicability of this technique to complex structures. yale.edu

Labeling with carbon-11 is often achieved by methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This requires a precursor with a suitable nucleophilic site, such as a phenol, amine, or thiol. For instance, [¹¹C]mG2P001, a PET ligand for the mGluR2 receptor, was synthesized to study its distribution in the brain. yale.edu The development of these radiotracers is crucial for drug discovery, enabling the study of target engagement, pharmacokinetics, and receptor occupancy in living subjects. acs.org

Table 3: Examples of Radiolabeled Picolinamide Probes for PET Imaging

| Radiotracer | Isotope | Precursor Type | Labeling Method | Radiochemical Yield (Decay Corrected) | Molar Activity (GBq/µmol) |

| [¹⁸F]-Picolinamides | ¹⁸F | Bromo-picolinamide | Nucleophilic Aromatic Substitution | Not Reported | Not Reported |

| [¹⁸F]15 | ¹⁸F | Des-fluoromethyl precursor | Two-step synthesis | 11.6 ± 2.9% | 84.1 ± 11.8 |

| [¹¹C]mG2P001 | ¹¹C | Des-methyl precursor | Methylation | Not Reported | Not Reported |

Optimization of Synthetic Pathways and Process Chemistry

The transition of a chemical synthesis from a laboratory scale to industrial production presents significant challenges, including cost, efficiency, safety, and purity. google.com For agriculturally significant compounds like picolinamide fungicides, developing scalable and economically viable synthetic routes is paramount. google.combio-conferences.org

A key aspect of process chemistry is the optimization of each synthetic step to maximize yield and minimize waste (atom economy). google.com This often involves moving from multi-step procedures with purification at each stage to more streamlined "one-pot" or "telescoped" processes where intermediates are not isolated. unimi.it A practical and scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, a crucial intermediate for many kinase inhibitors, was developed using an efficient five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride. unimi.it This optimized route avoids hazardous reagents and chromatography, making it suitable for large-scale production. unimi.it

Structure Activity Relationships Sar and Molecular Design Principles in Picolinamide Chemistry

Impact of Difluoromethylation on Molecular Interactions

The introduction of a difluoromethyl (CF2H) group into a molecule, a process known as difluoromethylation, significantly alters its physicochemical properties, thereby influencing its interactions with biological targets. The CF2H group is of particular interest in medicinal chemistry due to its unique electronic nature and steric profile.

Hydrogen Bonding and Bioisosterism: The difluoromethyl group is recognized as a weak hydrogen bond donor. beilstein-journals.org This capability arises from the polarized C-H bond, which is influenced by the two highly electronegative fluorine atoms. beilstein-journals.org It can act as a bioisostere, or a chemical substitute, for hydroxyl (-OH) and thiol (-SH) groups, which are common in biologically active molecules. nih.govresearchgate.net However, its hydrogen bond donating capacity is generally weaker than that of an -OH group but comparable to that of thiophenol or amine groups. beilstein-journals.orgnih.govsemanticscholar.org This allows the CF2H group in 4-(difluoromethyl)picolinamide to potentially form hydrogen bonds with amino acid residues in a target protein's binding site, mimicking the interactions of natural functional groups while offering greater metabolic stability. researchgate.net

Lipophilicity: Lipophilicity, the ability of a compound to dissolve in fats or lipids, is a critical parameter for drug efficacy, affecting absorption, distribution, and membrane permeability. mdpi.comlincoln.ac.uk The difluoromethyl group is often considered a "lipophilic hydrogen bond donor". nih.govresearchgate.netacs.org While fluorination generally increases lipophilicity, the effect of the CF2H group is nuanced. mdpi.com The change in lipophilicity (measured as ΔlogP) when replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase (-0.1 to +0.4). nih.govresearchgate.net This modulation of lipophilicity can be crucial for optimizing the pharmacokinetic profile of a picolinamide-based compound, enhancing its ability to cross biological membranes and reach its target. researchgate.netmdpi.com

Table 1: Comparison of Hydrogen Bond Acidity and Lipophilicity

| Functional Group | Hydrogen Bond Acidity (A) | General Lipophilicity (logP) Contribution |

| Hydroxyl (-OH) | High | Lowers |

| Thiol (-SH) | Moderate | Varies |

| Amine (-NH2) | Moderate | Lowers |

| Difluoromethyl (-CF2H) | Low to Moderate | Increases |

| Methyl (-CH3) | Very Low | Increases |

Data compiled from studies on various organic compounds. nih.govacs.org

Elucidation of Key Pharmacophores and Binding Hotspots

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to exert a specific biological effect. Identifying the key pharmacophore of picolinamide (B142947) derivatives and their binding hotspots on target proteins is fundamental to understanding their mechanism of action.

For picolinamides, the core structure itself, consisting of the pyridine (B92270) ring and the carboxamide side chain, is a primary pharmacophoric element. The nitrogen atom in the pyridine ring and the amide group can participate in crucial hydrogen bonding and coordination interactions within a protein's active site. nih.gov Molecular docking studies on various picolinamide derivatives have revealed that these interactions are often with specific amino acid residues that act as "hotspots," contributing significantly to the binding energy. researchgate.net

In the case of this compound, the key pharmacophoric features would include:

The pyridine nitrogen: Acts as a hydrogen bond acceptor.

The amide group (-CONH2): Can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

The difluoromethyl group (-CF2H): Can act as a weak hydrogen bond donor and contributes to hydrophobic interactions. jst.go.jp

The aromatic pyridine ring: Capable of engaging in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.

Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of picolinamide analogs can be finely tuned by altering the substituents on the pyridine ring. nih.govnih.gov These modifications can impact the molecule's electronic properties, steric profile, and lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate a compound's physicochemical properties with its biological activity. spu.edu.sypharmacareerinsider.comsips.org.in Key parameters in these studies include electronic and steric factors.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the reactivity and binding affinity of the picolinamide. spu.edu.sysips.org.in The difluoromethyl group at the 4-position of the pyridine ring acts as an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This influences the pKa of the pyridine nitrogen and the charge distribution across the entire molecule, which can affect receptor binding and membrane transport. sips.org.in

Halogenation is a common strategy in drug design to enhance biological activity, metabolic stability, and lipophilicity. researchgate.netbiointerfaceresearch.com The type of halogen and its position on the picolinamide ring can lead to dramatic differences in efficacy and selectivity. nih.gov

Studies on various classes of compounds have shown that introducing halogens can improve a molecule's pharmacological profile. researchgate.net For instance, in a study of picolinamide antibacterials, specific substitution patterns, including the position of the core pyridine nitrogen, resulted in a greater than 1000-fold increase in selectivity for C. difficile over other bacteria. nih.gov The structural influence of halogens generally increases in the order of Cl < Br < I, which correlates with the increasing size of their σ-holes and ability to form halogen bonds. nih.gov

In this compound, the two fluorine atoms provide a unique combination of electronic and steric properties. Fluorine is the most electronegative element, and its presence can lead to stronger interactions with certain receptor sites and can block sites of metabolism, thereby increasing the molecule's half-life. mdpi.com The specific "difluoro" pattern contributes to the group's ability to act as a hydrogen bond donor, a property not shared by trifluoromethyl groups. beilstein-journals.orgmdpi.com

Table 2: Physicochemical Properties of Common Halogen Substituents

| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Typical Effect on Lipophilicity |

| -F | 1.47 | 3.98 | Increases |

| -Cl | 1.75 | 3.16 | Increases significantly |

| -Br | 1.85 | 2.96 | Increases significantly |

| -I | 1.98 | 2.66 | Increases significantly |

| -CF2H | ~2.0 * | N/A (Group) | Increases |

*Estimated group size. Data compiled from general chemistry and medicinal chemistry literature.

Rational Design of Picolinamide Analogs

Rational drug design involves the deliberate creation of new molecules based on a detailed understanding of the biological target. bpums.ac.irslideshare.netslideshare.net This approach is heavily utilized in the development of picolinamide analogs to improve potency, selectivity, and pharmacokinetic properties.

The core structure of a molecule, known as its scaffold, can be systematically modified to explore new chemical space and improve biological activity. Techniques like scaffold hopping and bioisosteric replacement are central to this process. cncb.ac.cnresearchgate.netnih.gov

Scaffold Hopping: This strategy involves replacing the central picolinamide core with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key pharmacophoric features. researchgate.netmorressier.com For example, molecular modeling and electrostatic analysis have been used to identify alternative bicyclic isosteres as replacements for macrocyclic picolinamide fungicides, leading to new classes of compounds with promising activity. cncb.ac.cnnih.govacs.org

Bioisosteric Replacement: This involves substituting one part of the molecule with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. researchgate.net The use of the difluoromethyl group as a bioisostere for a hydroxyl or thiol group is a prime example of this principle. researchgate.net By applying these rational design strategies, chemists can develop novel picolinamide analogs with improved therapeutic potential. cncb.ac.cn

Deuterium (B1214612) Substitution for Stability Studies

In the realm of medicinal chemistry, enhancing the metabolic stability of a drug candidate is a critical step in optimizing its pharmacokinetic profile. researchgate.netingenza.com One established strategy to achieve this is through the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This process, known as deuteration, can significantly alter the rate of metabolic breakdown of a molecule, a phenomenon primarily attributed to the kinetic isotope effect (KIE). juniperpublishers.com

The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the heavier deuterium isotope. Consequently, more energy is required to break a C-D bond compared to a C-H bond. nih.gov In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 (CYP) enzymes, this difference in bond strength can lead to a slower rate of reaction at the deuterated site. researchgate.net This can result in a longer biological half-life and improved metabolic stability of the drug. juniperpublishers.com

Detailed research findings on analogous compounds demonstrate the potential of this approach. For instance, studies on other picolinamide-containing structures have shown that deuteration at specific sites can lead to significant improvements in metabolic stability. While direct experimental data on the deuteration of this compound is not extensively available in the public domain, the principles can be illustrated with data from structurally related molecules.

For example, in a study on a series of imidazo[1,2-a]pyridine-3-carboxamides, deuteration at metabolically vulnerable positions led to a marked increase in stability in liver microsomes. The half-life (t½) of the parent compound was significantly extended in its deuterated analogs, as shown in the table below.

| Compound | Modification | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg) |

|---|---|---|---|

| Parent Compound | Non-deuterated | 30 | 45.8 |

| Deuterated Analog 1 | -CD3 at position X | 53 | 26.0 |

| Deuterated Analog 2 | -CD3 at position Y | 45 | 30.8 |

Similarly, research on other aromatic systems has demonstrated the utility of deuteration in blocking specific metabolic pathways. In a study involving a tyrosine kinase inhibitor, substitution of a phenyl ring with its penta-deuterated counterpart resulted in a substantial increase in metabolic stability when incubated with rat liver microsomes. mdpi.com

| Compound | Remaining Compound after 60 min (%) |

|---|---|

| Parent Compound (IQS016) | < 50 |

| Deuterated Analog (IQS016-d5) | > 80 |

These examples underscore the potential of applying deuterium substitution to enhance the metabolic stability of this compound. By identifying the primary sites of metabolism on the molecule, strategic deuteration could effectively slow down its degradation, leading to an improved pharmacokinetic profile. This approach is a valuable tool in the iterative process of drug design and optimization. nih.gov

Mechanistic Investigations of Biological Activity Non Clinical Focus

Targeting of Mitochondrial Complex III in Fungal and Cellular Systems

The picolinamide (B142947) chemical scaffold is a key component in a class of molecules that demonstrate potent inhibitory effects on the mitochondrial respiratory chain, specifically targeting Complex III (also known as the cytochrome bc1 complex). This complex is a critical enzyme in cellular respiration, responsible for transferring electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate ATP. Inhibition of this complex disrupts the energy production of the cell, leading to cell death, a mechanism exploited in the development of fungicides.

Research has identified derivatives of picolinamide as effective inhibitors of Mitochondrial Complex III. nih.gov These compounds are understood to function by binding to the ubiquinol oxidation (Qo) site of the complex. nih.govnih.gov The Qo site is a crucial catalytic center within Complex III where the substrate, ubiquinol, binds and is oxidized. By occupying this site, picolinamide-based inhibitors competitively block the binding of the natural substrate, thereby halting the electron transport chain. nih.gov

Computational simulations and molecular docking studies have elucidated the binding mode of these inhibitors. nih.gov They suggest that the picolinamide derivative fits into the Qo binding pocket, interacting with key amino acid residues. This binding prevents the necessary conformational changes and electron transfer events, effectively shutting down the enzyme's function. nih.govresearchgate.net The disruption of Complex III not only halts ATP synthesis but can also lead to the production of reactive oxygen species (ROS), which induces further cellular damage. nih.govmdpi.com High-level inhibition of Complex III activity is required to significantly impact cellular processes like neurotransmitter release in nerve terminals, indicating a substantial reserve capacity of this enzyme. nih.gov

Table 1: Inhibitory Activity of a Picolinamide Derivative Against Succinate-Cytochrome c Reductase (SCR)

| Compound | Target | IC50 (μmol/L) | Source |

|---|---|---|---|

| N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide (3w) | Succinate-Cytochrome c Reductase (Complex II + III) | 0.91 ± 0.09 | nih.gov |

The extensive use of fungicides that target Mitochondrial Complex III has led to the emergence of resistance in various fungal pathogens. nih.gov Resistance mechanisms are adaptive changes that allow the fungus to survive exposure to the antifungal agent. One of the most common mechanisms is the alteration of the drug's target site. nih.gov This typically involves point mutations in the cytochrome b gene (cytb), which encodes the protein subunit containing the Qo binding site. researchgate.net These mutations can reduce the binding affinity of the inhibitor to the Qo site, rendering the fungicide less effective while still allowing the natural substrate to bind and the enzyme to function.

Another significant mechanism of resistance is the increased expression of efflux pumps. nih.govmdpi.com Fungal cells possess membrane transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), that can actively pump antifungal compounds out of the cell. nih.govmdpi.com Overexpression of the genes encoding these pumps leads to a lower intracellular concentration of the inhibitor, preventing it from reaching its target, Mitochondrial Complex III, in sufficient quantities to be effective. nih.gov The formation of biofilms can also contribute to resistance by physically impeding the penetration of the antifungal compound. researchgate.net

Modulation of Enzyme Activity (e.g., Kinases)

The picolinamide structure is also integral to the design of inhibitors targeting key enzymes in cellular regulation, such as kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, and differentiation by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. nih.gov

Aurora-B kinase is a member of the serine/threonine kinase family and a key component of the chromosomal passenger complex (CPC). nih.govnih.gov This complex is essential for the proper execution of mitosis, ensuring accurate chromosome segregation and cytokinesis (cell division). nih.gov Aurora-B's functions include regulating the attachment of microtubules to kinetochores, activating the spindle assembly checkpoint, and orchestrating the final stages of cell division. nih.gov

Overexpression of Aurora-B is common in various cancers and is linked to genomic instability and tumor progression. nih.gov Inhibition of Aurora-B kinase activity with small molecules disrupts its mitotic functions, leading to failures in cytokinesis, abnormal exit from mitosis, endoreduplication (DNA replication without cell division), and the formation of polyploid cells, which ultimately triggers apoptosis (programmed cell death). nih.gov Therefore, selective inhibitors of Aurora-B are pursued as a potential cancer therapeutic strategy. bioworld.commdpi.com

Picolinamide-based inhibitors of Aurora-B kinase typically function as ATP-competitive inhibitors. mdpi.com They are designed to fit into the ATP-binding pocket of the kinase, a highly conserved region at the interface of the N- and C-lobes of the kinase domain. nih.gov By occupying this pocket, the inhibitor prevents the binding of ATP, the enzyme's natural co-substrate, thereby blocking the phosphorylation of downstream targets. nih.gov

The design of these inhibitors often involves mutating a "gatekeeper" residue within the ATP-binding pocket to enlarge it, which can accommodate bulky inhibitor molecules that would not otherwise fit. nih.gov Molecular docking studies show that these compounds form specific interactions, such as hydrogen bonds, with key amino acid residues within the pocket, ensuring high-affinity binding and potent inhibition. researchgate.net Achieving selectivity for Aurora-B over other kinases, particularly the highly homologous Aurora-A, is a key challenge in inhibitor design, as off-target effects can lead to toxicity. bioworld.comnih.gov

Table 2: Inhibitory Potency of Selected Aurora Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Source |

|---|---|---|---|

| [I]* | Aurora-B | 1.31 | bioworld.com |

| GSK1070916 | Aurora-B | 0.38 | mdpi.com |

| ZM447439 | Aurora-A | 110 | mdpi.com |

| ZM447439 | Aurora-B | 130 | mdpi.com |

\Compound [I] is N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide*

Allosteric Modulation of Metabotropic Glutamate Receptors (mGluRs)

Beyond direct enzyme inhibition, the picolinamide scaffold is utilized in molecules that modulate the activity of receptors, such as the metabotropic glutamate receptors (mGluRs). acs.org The eight members of the mGluR family are G protein-coupled receptors (GPCRs) that play a crucial modulatory role in the central nervous system by responding to the neurotransmitter glutamate. acs.orgnih.gov They are involved in a wide range of physiological functions and are targets for treating numerous psychiatric and neurological disorders. nih.gov

Instead of directly competing with the natural ligand (glutamate) at the orthosteric binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. youtube.com This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response to glutamate. nih.gov This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to orthosteric ligands. nih.govyoutube.com

Picolinamide-based compounds have been identified as both positive and negative allosteric modulators for various mGluR subtypes. acs.orgnih.gov For example, certain picolinamide derivatives have been developed as mGlu5 NAMs, while others have shown activity as mGlu4 PAMs. acs.orgnih.gov This modulation can alter downstream signaling pathways, influencing synaptic transmission and plasticity. nih.govyoutube.com The picolinamide core is often a critical pharmacophore element for this allosteric modulation activity. nih.gov

Table 3: Activity of Picolinamide-Based mGluR Modulators

| Compound Class | Receptor Target | Modulation Type | Effect | Source |

|---|---|---|---|---|

| Picolinamide Derivatives | mGlu5 | Negative Allosteric Modulator (NAM) | Reduces receptor response to glutamate | acs.org |

| 1,2,4-oxadiazole derivatives with picolinamide system | mGlu4 | Positive Allosteric Modulator (PAM) | Enhances receptor response to glutamate | nih.gov |

Investigations into Modes of Action in Agricultural Pests and Pathogens

Picolinamide-based fungicides represent a significant class of agricultural pest control agents. Their primary mode of action is the inhibition of mitochondrial respiration in pathogenic fungi digitellinc.com. Specifically, these compounds target the cytochrome bc₁ complex, also known as complex III, which is a critical enzyme in the electron transport chain nih.govresearchgate.net.

Picolinamides act as Quinone inside (Qi) inhibitors digitellinc.com. They bind to the Qi site of the cytochrome bc₁ complex, which is distinct from the Quinone outside (Qo) site targeted by other fungicides like strobilurins digitellinc.com. This binding blocks the electron transfer process, halting the production of ATP, which is essential for cellular energy. The disruption of the electron transport chain also leads to a rapid collapse of the mitochondrial membrane potential, further compromising fungal cell viability nih.gov. Because they target a different site than Qo inhibitors, picolinamide fungicides are valuable for managing fungal strains that have developed resistance to strobilurins digitellinc.com. Fenpicoxamid, for instance, is a picolinamide fungicide derived from the natural product UK-2A, which is metabolized into the active fungicidal species that strongly inhibits cytochrome c reductase nih.gov.

| Pathogen | Disease | Reference |

|---|---|---|

| Zymoseptoria tritici | Septoria tritici blotch (on wheat) | nih.gov |

Derivatives of picolinic acid are well-established as potent herbicides with a mode of action that mimics natural plant hormones nih.govnih.gov. These compounds are classified as synthetic auxins. Auxins are a class of plant hormones that regulate many aspects of plant growth and development. Synthetic auxin herbicides cause a disruption of these normal growth processes, leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plant species nih.gov.

The molecular target for these herbicides is the auxin signaling pathway. They bind to auxin co-receptor complexes, which include proteins such as the Transport Inhibitor Response 1 (TIR1) and Auxin-Signaling F-box (AFB) proteins nih.govmdpi.comresearchgate.net. Molecular docking studies have shown that picolinic acid derivatives can bind effectively within the auxin-binding pocket of these receptor proteins mdpi.comresearchgate.net. This binding leads to the degradation of transcriptional repressors, causing the over-expression of auxin-responsive genes. This sustained and excessive "auxin signal" overwhelms the plant's metabolic systems, leading to epinasty, tissue swelling, and eventual death. Some recent research suggests that certain picolinic acid derivatives may also induce ethylene and abscisic acid (ABA) production, contributing to their herbicidal effects nih.gov.

| Target Weeds | Mechanism | Reference |

|---|---|---|

| Amaranthus retroflexus (Redroot pigweed) | Synthetic Auxin | nih.gov |

| Chenopodium album (Common lambsquarters) | Synthetic Auxin | nih.gov |

| Brassica napus (Rapeseed) | Synthetic Auxin | nih.gov |

| Abutilon theophrasti (Velvetleaf) | Synthetic Auxin | nih.gov |

Certain picolinamide derivatives have been investigated for their insecticidal properties, which are primarily attributed to their ability to inhibit the enzyme acetylcholinesterase (AChE) nih.gov. AChE is a crucial enzyme in the nervous system of insects and vertebrates. Its function is to hydrolyze the neurotransmitter acetylcholine (ACh) at synaptic junctions, terminating the nerve signal wikipedia.orgresearchgate.net.

By inhibiting AChE, these insecticidal compounds prevent the breakdown of acetylcholine. This leads to the accumulation of ACh in the synapse, resulting in continuous stimulation of acetylcholine receptors youtube.com. The consequence is a state of hyperexcitation of the nervous system, characterized by uncontrolled nerve impulses, tremors, paralysis, and ultimately, the death of the insect youtube.comresearchgate.net. This mechanism of action is shared with other classes of insecticides, such as organophosphates and carbamates nih.gov. The interaction of the inhibitor with the enzyme's active site blocks the normal substrate, acetylcholine, from binding and being degraded researchgate.net.

Exploration of Cellular Processes Affected by Picolinamide Derivatives

The biological activities of picolinamide derivatives stem from their ability to interfere with fundamental cellular processes in target organisms.

In fungi, the primary cellular process affected is cellular respiration . By inhibiting mitochondrial complex III, picolinamides disrupt the electron transport chain, which is the core process for generating cellular energy in the form of ATP digitellinc.comresearchgate.net. This inhibition also leads to the collapse of the mitochondrial membrane potential, a critical state that triggers further downstream events leading to cell death nih.gov.

In plants, picolinamide-based herbicides disrupt hormonal regulation of growth and development . By acting as synthetic auxins, they hijack the plant's natural growth-regulating machinery, leading to the abnormal expression of genes responsible for cell division, elongation, and differentiation nih.govnih.gov. This results in a cascade of physiological disruptions, including altered root and shoot development and ultimately, systemic failure of the plant's life-sustaining processes.

In insects, the key affected cellular process is synaptic neurotransmission . Picolinamide-based insecticides that inhibit acetylcholinesterase cause a failure in the proper regulation of nerve signaling nih.govyoutube.com. The resulting accumulation of acetylcholine leads to a persistent state of neuronal excitation, disrupting motor function, and other essential nervous system activities, which is lethal to the insect.

Beyond these agricultural applications, research has explored other picolinamide derivatives for their potential to modulate different cellular processes. For example, certain derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis (the formation of new blood vessels) nih.gov. Inhibition of this kinase disrupts cell signaling pathways involved in cell proliferation and survival, a process relevant in cancer research nih.gov.

Based on the conducted searches, there is no specific published research available that applies molecular docking, Density Functional Theory (DFT), or Molecular Dynamics (MD) simulations directly to the chemical compound “4-(Difluoromethyl)picolinamide”. The search results yield information on related but distinct molecules, such as other picolinamide derivatives or compounds containing a difluoromethyl group.

Therefore, it is not possible to generate the requested article as the specific data required to populate the outlined sections for "this compound" does not appear to be in the public domain. Constructing the article would require detailed findings from ligand-target interaction studies, electronic structure analyses, and simulation data that are absent from the search results for this particular compound.

Computational Chemistry and Cheminformatics Approaches

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Ligand-Receptor Stability

The study of conformational dynamics involves understanding how a molecule's three-dimensional shape changes over time. This is crucial as a molecule's shape can dictate its ability to bind to a biological receptor. Techniques like molecular dynamics (MD) simulations are used to model these movements and assess the stability of a ligand-receptor complex. For 4-(Difluoromethyl)picolinamide, such studies would be invaluable in predicting its binding modes and affinity to potential protein targets. At present, there are no specific published studies on the conformational dynamics of this compound.

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence a molecule's structure, reactivity, and properties. Computational models can simulate these solvent effects, predicting how a molecule like this compound might behave in different biological or industrial environments, such as in water or lipids. This information is critical for understanding its solubility and permeability. However, specific computational analyses of solvent effects on this compound are not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Predictive Models for Biological Activity

By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds. This approach is instrumental in prioritizing which molecules to synthesize and test, thereby accelerating the discovery process. For a series of compounds related to this compound, a QSAR model could predict their potential efficacy based on variations in their chemical structure. No specific QSAR models for predicting the biological activity of this compound have been published.

Correlation of Structural Features with Efficacy

QSAR studies can identify which specific structural features of a molecule, such as the presence of the difluoromethyl group on the picolinamide (B142947) core, are most important for its biological effect. This provides a rationale for designing more potent and selective compounds. Without specific studies on this compound, the precise correlation of its structural features with efficacy remains computationally unverified in the public domain.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This technique is a cornerstone of modern drug discovery. While this compound could theoretically be identified as a hit in a virtual screening campaign or used as a scaffold for designing new libraries, there is no available research that documents this. Such studies would be crucial for discovering new applications or more potent analogues of the compound.

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For "4-(Difluoromethyl)picolinamide," a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural verification. nih.gov

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in the molecule. The spectrum of "this compound" is expected to show distinct signals for the protons on the pyridine (B92270) ring, the N-H protons of the amide group, and the single proton of the difluoromethyl (-CHF₂) group. The proton of the -CHF₂ group would characteristically appear as a triplet due to coupling with the two adjacent fluorine atoms. Signals for the aromatic protons would appear in the downfield region, with their splitting patterns revealing their positions on the pyridine ring. researchgate.net

¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides critical information about the carbon skeleton. Each unique carbon atom in "this compound," including those in the pyridine ring, the amide carbonyl group (C=O), and the difluoromethyl group, would produce a distinct signal. The carbon of the -CHF₂ group would exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms. rsc.org

¹⁹F NMR (Fluorine-19 NMR): As a 100% naturally abundant, spin-½ nucleus, ¹⁹F is highly amenable to NMR analysis. biophysics.org This technique is particularly informative for fluorinated compounds. nih.govnih.gov In "this compound," the two fluorine atoms of the -CHF₂ group are chemically equivalent and would produce a single signal. This signal would be split into a doublet due to coupling with the single proton on the same carbon (²JHF). semanticscholar.org The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine nuclei. biophysics.org

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Coupling Interactions | Expected Multiplicity |

| ¹H | Aromatic: 7.0-9.0Amide (NH ₂): 5.0-8.0-CH F₂: 5.5-7.5 | Aromatic: 3JHH, 4JHH-CHF₂: 2JHF | Aromatic: Doublets, TripletsAmide: Broad Singlet-CHF₂: Triplet |

| ¹³C | Aromatic/Amide C =O: 120-170-C HF₂: 110-120 | -C HF₂: 1JCF | Aromatic/Amide: Singlets-CHF₂: Triplet |

| ¹⁹F | Varies (e.g., -80 to -130 relative to CFCl₃) | -CHF ₂: 2JHF | Doublet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula of "this compound" with high accuracy. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron impact (EI) or collision-induced dissociation (CID), provides a fingerprint that helps confirm the molecular structure. libretexts.orgmiamioh.edu

Expected fragmentation pathways for "this compound" would likely involve:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group or the pyridine ring.

Loss of small neutral molecules: Elimination of molecules such as ammonia (B1221849) (NH₃) from the amide group or hydrogen fluoride (B91410) (HF) from the difluoromethyl group.

Pyridine ring fragmentation: Characteristic cleavage of the aromatic ring structure.

The presence of the difluoromethyl group would influence the fragmentation, potentially leading to ions corresponding to the loss of CHF₂. nih.gov

| Ion Type | Description | Potential m/z Fragment |

| Molecular Ion (M⁺) | The intact molecule with one electron removed. | Corresponds to the molecular weight of the compound. |

| Fragment Ion | Loss of the amide group (-CONH₂). | [M - 44]⁺ |

| Fragment Ion | Loss of the difluoromethyl group (-CHF₂). | [M - 51]⁺ |

| Fragment Ion | Ion corresponding to the picolinoyl moiety. | Varies based on cleavage point. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk These two methods are complementary; some vibrations are more active in IR and others in Raman. americanpharmaceuticalreview.comnih.gov For "this compound," these techniques can confirm the presence of key structural components.

Amide Group: Strong absorption bands for the C=O stretch (around 1650-1680 cm⁻¹) and N-H stretching vibrations (around 3100-3500 cm⁻¹) would be prominent in the IR spectrum. researchgate.net

Pyridine Ring: Characteristic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. C-H stretching of the aromatic ring is expected above 3000 cm⁻¹.

Difluoromethyl Group: C-F stretching vibrations typically result in strong absorptions in the IR spectrum, usually in the 1000-1400 cm⁻¹ region. The C-H stretch of this group would be observed around 2900-3000 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

| Amide (N-H) | Stretching | 3100 - 3500 | IR |

| Aromatic (C-H) | Stretching | 3000 - 3100 | IR/Raman |

| Amide (C=O) | Stretching | 1650 - 1680 | IR |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR/Raman |

| Difluoromethyl (C-F) | Stretching | 1000 - 1400 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum provides information about the conjugated systems within a molecule. For "this compound," the pyridine ring and the amide carbonyl group constitute the primary chromophores.

The expected electronic transitions include:

π → π* transitions: These high-energy transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring. uzh.chncsu.edu They typically result in strong absorption bands.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital. youtube.com These transitions are generally weaker than π → π* transitions. shu.ac.uk

The solvent used can influence the position of the absorption maxima (λmax), with polar solvents often causing a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.ukncsu.edu

Chromatographic Techniques for Purification and Analysis (e.g., HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For "this compound," HPLC is essential for assessing its purity and for quantitative analysis in various matrices. bsu.edu.eg

When coupled with a Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, the system provides both chromatographic and spectroscopic information. researchgate.net As the separated compound elutes from the HPLC column, the DAD detector acquires its full UV-Vis spectrum. This allows for:

Peak Purity Analysis: Confirming that a single chromatographic peak corresponds to a single compound.

Compound Identification: The acquired UV-Vis spectrum can be compared to that of a reference standard for positive identification. mdpi.com

Quantification: The area under the chromatographic peak at a specific wavelength is proportional to the concentration of the compound, enabling accurate quantification. mdpi.com

Radioligand Binding Assays and PET Imaging Ligand Development

Picolinamide-based structures are of interest in the development of ligands for Positron Emission Tomography (PET), a sensitive molecular imaging technique used in diagnostics and drug development. nih.govnih.govfrontiersin.org The development of a PET ligand based on "this compound" would involve several key steps.

First, a radioactive isotope, typically Fluorine-18 (B77423) (¹⁸F), would be incorporated into the molecule. nih.gov The resulting radiolabeled compound, or radioligand, can then be used in binding assays. Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor. giffordbioscience.comsygnaturediscovery.com In these experiments, the radioligand is incubated with tissues or cells expressing the target receptor, and its binding affinity (Kd or Ki) and receptor density (Bmax) can be determined. giffordbioscience.comnih.govnih.gov

Successful in vitro binding characteristics could justify its use as a PET imaging agent. dntb.gov.ua When administered in tracer amounts, the radioligand accumulates in tissues expressing the target receptor. The PET scanner detects the photons produced by the decay of ¹⁸F, allowing for the non-invasive visualization and quantification of the receptor's distribution and density in vivo. frontiersin.org Picolinamide-based probes have been successfully developed and evaluated for imaging targets like malignant melanoma. nih.govnih.gov

In vitro Binding Affinity Measurements

Determining the in vitro binding affinity of a compound to its biological target is a critical step in its pharmacological evaluation. This is typically achieved through competitive binding assays, which measure the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

For picolinamide (B142947) derivatives, these assays are often conducted using cell membranes prepared from cell lines engineered to express the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Illustrative In Vitro Binding Affinities of Picolinamide Derivatives (Analogous Compounds)

| Compound | Target Receptor | Assay Type | Radioligand | Ki (nM) |

| N-phenylpicolinamide derivative | mGluR4 | Competitive Binding | [3H]-compound 2 | <10 |

| Picolinamide-based PET probe | Melanoma-associated targets | Not Specified | Not Specified | Not Specified |

| N-(4-methoxyphenyl)picolinamide | Not Applicable | Structural Analysis | Not Applicable | Not Applicable |

This table is for illustrative purposes to demonstrate the type of data obtained from in vitro binding affinity assays for compounds structurally related to this compound. The data presented is for analogous compounds and not for this compound itself.

The analytical methods underpinning these binding assays are crucial for their accuracy and reproducibility. HPLC is often used to confirm the purity of the test compounds, as impurities could interfere with the binding assay and lead to erroneous results. researchgate.net GC-MS can also be employed for the analysis of volatile derivatives. cdc.gov

Development of Radiotracers for Receptor Occupancy Studies (non-human model systems)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in vivo. To utilize PET for this purpose, a radiotracer, which is a version of the compound of interest labeled with a positron-emitting isotope, must be developed. For picolinamide-based compounds, Fluorine-18 (¹⁸F) is a commonly used isotope due to its favorable half-life (109.7 minutes) and low positron energy. nih.govnih.gov

The development of a radiotracer for this compound would involve a multi-step process:

Synthesis of a Precursor: A precursor molecule, which is a chemically modified version of this compound, would be synthesized. This precursor is designed to readily react with the radioisotope in the final labeling step. For ¹⁸F-labeling, this often involves introducing a leaving group, such as a bromine or a nitro group, at the position where the radioisotope will be attached. nih.gov

Radiolabeling: The precursor would then be reacted with the radioisotope, in this case, [¹⁸F]fluoride. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve high radiochemical yield and purity. mdpi.com

Purification and Formulation: Following the radiolabeling reaction, the crude product is purified, typically using HPLC, to remove any unreacted precursor and other impurities. The purified radiotracer is then formulated in a biocompatible solution for administration into non-human model systems, such as rodents or non-human primates. nih.gov

Once a suitable radiotracer is developed, it can be used in PET imaging studies to determine the in vivo receptor occupancy of this compound. These studies typically involve administering the radiotracer to the animal model and measuring its uptake in the brain or other target organs. To determine receptor occupancy, a baseline scan is first performed with the radiotracer alone. Then, the non-radiolabeled this compound is administered at various doses, followed by another PET scan with the radiotracer. The reduction in the radiotracer signal in the target region at different doses of the "cold" compound allows for the calculation of receptor occupancy. nih.gov

These non-human model studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of this compound in a living system and are a critical step in the development of new therapeutic agents. nih.gov

Applications in Agrochemical Science

Development of Fungicidal Agents

Picolinamide-based chemistries represent a significant class of fungicides. The introduction of a difluoromethyl group at the 4-position of the pyridine (B92270) ring is a strategic modification investigated for enhancing the efficacy and spectrum of activity against various plant fungal diseases. This exploration has led to the development of second-generation picolinamide (B142947) fungicides. nih.govresearchgate.net These compounds function by inhibiting the mitochondrial electron transport chain, a mechanism that differs from many existing fungicides, making them valuable tools for disease management. researchgate.net

Derivatives of picolinamide have demonstrated notable efficacy against a range of destructive plant pathogens.

Rhizoctonia solani : This soil-borne pathogen causes significant crop losses worldwide. researchgate.netmdpi.com In laboratory evaluations, novel picolinamide derivatives have shown significant antifungal activity against R. solani. scialert.net For instance, N-phenyl-(3-chloro)-imino-picolinamide exhibited a high level of activity. scialert.net Furthermore, compounds incorporating a difluoromethyl group, such as 3-(difluoromethyl)-pyrazole-4-carboxylic oxime ester derivatives, have also been synthesized and tested, showing good activity against R. solani. researchgate.net

**Table 1: In Vitro Fungicidal Activity of Picolinamide and Related Derivatives against *R. solani***

| Compound Class | Specific Derivative | Efficacy Measurement | Value (µg/mL) | Source |

|---|---|---|---|---|

| Imino-picolinamide | N-phenyl-(3-chloro)-imino-picolinamide | ED₅₀ | 29.1 | scialert.net |

| Imino-picolinamide | N-phenyl-(4-chloro)-imino-picolinamide | ED₅₀ | 51.4 | scialert.net |

| Imino-picolinamide | N-phenyl-(4-fluoro)-imino-picolinamide | ED₅₀ | 87.2 | scialert.net |

| Pyrazole Oxime Ester | (E)-benzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime | Inhibition at 50 ppm | Good | researchgate.net |

Data sourced from in vitro bioassays.

Pseudoperonospora cubensis : The causal agent of cucumber downy mildew, this pathogen is a major threat to cucurbit production. mdpi.com Research into nicotinamides, structural isomers of picolinamides, has yielded compounds with excellent fungicidal activity against P. cubensis. Specifically, certain N-(thiophen-2-yl) nicotinamide derivatives have shown higher efficacy in greenhouse trials than commercial fungicides like diflumetorim and flumorph. mdpi.com This highlights the potential of the core pyridine carboxamide scaffold in controlling oomycete pathogens. Phenylamide fungicides (FRAC group 4) are also known to be highly effective against downy mildew pathogens like Pseudoperonospora cubensis. rutgers.edu

**Table 2: Fungicidal Activity of Nicotinamide Derivatives against *Pseudoperonospora cubensis***

| Compound ID | R Substituents | EC₅₀ (mg/L) | Source |

|---|---|---|---|

| 4a | 6-Cl, 5-F | 4.69 | mdpi.com |

| 4f | 5,6-Cl₂ | 1.96 | mdpi.com |

| Diflumetorim | (Commercial Standard) | 21.44 | mdpi.com |

| Flumorph | (Commercial Standard) | 7.55 | mdpi.com |

Data from in vivo greenhouse trials.

While extensive research has been conducted on pathogens like R. solani and P. cubensis, the specific activity of 4-(difluoromethyl)picolinamide against bacterial pathogens such as Xanthomonas oryzae is less documented in available literature.

A primary driver in the development of new fungicides is the widespread emergence of resistance to existing chemical classes. plos.org Picolinamides offer a distinct mode of action, targeting the Qi site of the mitochondrial cytochrome bc1 complex. nih.gov This mechanism does not exhibit cross-resistance with other major fungicide groups, such as strobilurins (QoI inhibitors) or azoles (demethylation inhibitors). nih.govresearchgate.net For example, the second-generation picolinamide florylpicoxamid has demonstrated efficacy against wild-type and resistant fungal isolates, positioning it as a valuable tool for fungicide resistance management programs. nih.gov The development of compounds like fenpicoxamid and florylpicoxamid provides growers with new options to control pathogens that have developed resistance to other fungicides. researchgate.netresearchgate.net

Research into Herbicidal Properties

The exploration of difluoromethyl-containing heterocyclic compounds extends into herbicide discovery, targeting essential plant-specific biological pathways.

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthetic pathway of both chlorophyll and heme. chimia.chcapes.gov.br Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon autooxidation, produces protoporphyrin IX. This molecule is a potent photosensitizer that causes rapid cellular damage in the presence of light and oxygen, leading to plant death. capes.gov.br PPO is an ideal target for herbicide development, and inhibitors often feature characteristics such as low toxicity, high efficacy at low concentrations, and a broad spectrum of activity. chimia.chnih.gov Research in this area has included the synthesis of various heterocyclic compounds. Notably, herbicidal 1-(2,4-dihalo-5-phenoxyphenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1,2,4-triazolin-5(1H)-one derivatives have been developed, indicating that the 4-difluoromethyl moiety is a component of structures designed to inhibit PPO. chimia.ch

Investigation of Insecticidal Activities

The picolinamide scaffold has also been utilized as a building block for the creation of novel insecticides, targeting economically important agricultural pests.

Plutella xylostella (Diamondback Moth) : This pest is notorious for causing significant damage to cruciferous crops and has a high propensity for developing insecticide resistance. nih.govmdpi.com To address this, researchers have designed and synthesized new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives. Bioassays have revealed that some of these compounds exhibit excellent insecticidal activity against P. xylostella, in some cases surpassing the efficacy of existing commercial insecticides. nih.gov

**Table 3: Insecticidal Activity of an Isoxazoline Cyclopropyl-Picolinamide Derivative against *P. xylostella***

| Compound | LC₅₀ (mg/L) | Comparison Compound | LC₅₀ (mg/L) | Source |

|---|---|---|---|---|

| FSA37 | 0.077 | Fluxametamide | 0.605 | nih.gov |

LC₅₀ (lethal concentration for 50% mortality) values from laboratory bioassays.

Mythimna separata (Oriental Armyworm) : As a destructive migratory pest of grain crops, the oriental armyworm poses a significant threat to agricultural production in Asia and Australia. nih.gov Control has traditionally relied on chemical insecticides. While direct studies on this compound against this specific pest are not prominent, the demonstrated efficacy of picolinamide-based structures against other lepidopteran pests like P. xylostella suggests a promising avenue for future research and development of control agents for M. separata. nih.govresearchgate.net

Formulation Research for Agricultural Applications

Formulation research in agrochemical science focuses on optimizing the delivery of the active ingredient, such as this compound, to the target pest or plant. The goal is to enhance efficacy, improve user safety, and minimize environmental impact. Common formulation types for agrochemicals include emulsifiable concentrates (EC), suspension concentrates (SC), water-dispersible granules (WG), and soluble powders (SP).

The development of a suitable formulation for this compound would involve several key considerations:

Physicochemical Properties of the Active Ingredient: The solubility, stability, and melting point of this compound would dictate the choice of formulation. For instance, a compound with low water solubility might be formulated as a suspension concentrate.

Target Application: The intended use, whether for foliar application, soil treatment, or seed dressing, influences the formulation design. For foliar applications, adjuvants that improve spreading and sticking on leaf surfaces would be incorporated.